1-(4-fluorophenyl)-2-[(4-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-1,3-thiazol-2-yl)sulfanyl]ethan-1-one
CAS No.: 1049282-73-6
Cat. No.: VC11933470
Molecular Formula: C21H20FN5O2S2
Molecular Weight: 457.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1049282-73-6 |
|---|---|
| Molecular Formula | C21H20FN5O2S2 |
| Molecular Weight | 457.5 g/mol |
| IUPAC Name | 2-[2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-1-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
| Standard InChI | InChI=1S/C21H20FN5O2S2/c22-16-4-2-15(3-5-16)18(28)14-31-21-25-17(13-30-21)12-19(29)26-8-10-27(11-9-26)20-23-6-1-7-24-20/h1-7,13H,8-12,14H2 |
| Standard InChI Key | YTNZOVQKMFEDIK-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F |
| Canonical SMILES | C1CN(CCN1C2=NC=CC=N2)C(=O)CC3=CSC(=N3)SCC(=O)C4=CC=C(C=C4)F |
Introduction
Synthesis
The synthesis of this compound likely involves multi-step reactions combining:
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Formation of the Thiazole Ring: Typically synthesized via cyclization reactions involving thiourea or related sulfur-containing precursors.
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Introduction of the Piperazine-Pyrimidine Moiety: Achieved through nucleophilic substitution or reductive amination.
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Attachment of the Fluorophenyl Group: Often introduced via electrophilic aromatic substitution or coupling reactions.
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Final Assembly: The ethanone backbone is linked through sulfanyl (-S-) bridges to connect the thiazole and fluorophenyl groups.
General Synthetic Pathway:
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Prepare 4-(pyrimidin-2-yl)piperazine intermediate.
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Cyclize to form the thiazole ring.
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Couple the fluorophenyl group to complete the structure.
Biological Relevance
Compounds with similar structural motifs have been studied for their pharmacological properties, including:
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Antimicrobial Activity: Thiazole derivatives are known for antibacterial and antifungal properties .
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Enzyme Inhibition: The piperazine-pyrimidine system is often explored in kinase inhibitors targeting cancer pathways .
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Anti-inflammatory Potential: Molecular docking studies suggest such compounds may inhibit enzymes like 5-lipoxygenase .
Potential Applications:
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Drug Development: Investigated for use as enzyme inhibitors or receptor modulators.
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Chemical Probes: Used in research to study biological pathways due to their structural diversity.
Crystallography
Crystallographic data for related compounds reveal:
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Stabilization through hydrogen bonding (e.g., N-H⋯O interactions).
These features contribute to the molecule's stability and potential binding affinity in biological systems.
Comparative Analysis with Related Compounds
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